1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one
Overview
Description
1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol This compound is characterized by the presence of a cyclopropyl group, a sulfanyl group, and a dihydropyrimidinone core
Preparation Methods
The synthesis of 1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopropylamine with thiourea and an appropriate aldehyde under reflux conditions can yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding dihydropyrimidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one can be compared with other similar compounds such as:
1-Cyclopropyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-Sulfanyl-1,4-dihydropyrimidin-4-one: Lacks the cyclopropyl group, which may affect its stability and interaction with biological targets.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-2-sulfanylidenepyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-6-3-4-9(5-1-2-5)7(11)8-6/h3-5H,1-2H2,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIYFQKKBDLZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=O)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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